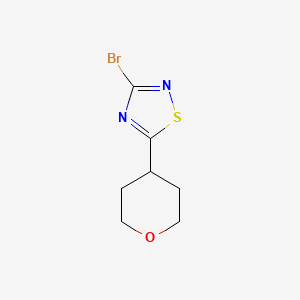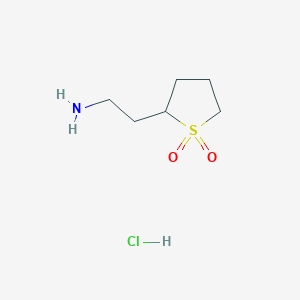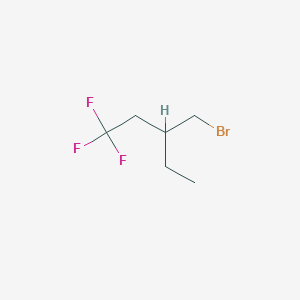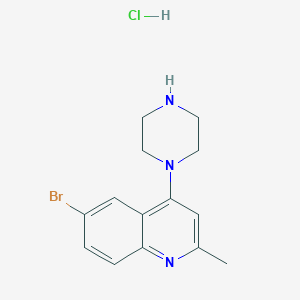
6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a unique chemical compound with the molecular formula C14H17BrClN3 . It is a solid form and its molecular weight is 342.662 Da . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride, often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is characterized by the presence of a quinoline ring, which is a heterocyclic compound with wide spectrum of biological properties . The quinoline ring is substituted at the 2nd position with a methyl group and at the 4th position with a piperazin-1-yl group .Chemical Reactions Analysis
Quinazolinone and quinazoline derivatives, including 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride, have been shown to possess a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . These properties are often attributed to the unique chemical reactions these compounds undergo.Physical And Chemical Properties Analysis
6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a solid compound . Its molecular weight is 342.662 Da and its monoisotopic mass is 341.029419 Da .科学的研究の応用
1. Medicinal Chemistry and Pharmacology
The structure of 7-chloro-4-(piperazin-1-yl)quinoline, a close analog of the compound , is a significant scaffold in medicinal chemistry. It has shown diverse pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
2. Structural and Conformational Studies
The title compound N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide provides insights into the piperazine ring's chair conformation and the orientation of the quinoline ring system, contributing to the understanding of molecular structure and interactions (Yuan, Wang, Li, Wang, & Sun, 2011).
3. Synthesis and Modification
Various quinolines substituted by a [4-(N,N-dimethylsulfamoyl)piperazin-1-yl] group, including derivatives of 8-hydroxyquinoline, have been synthesized, demonstrating the compound's versatility and potential for chemical modifications (Depreux, Varlet, Fourmaintraux, & Lesieur, 2000).
4. Pharmacokinetic and Pharmacodynamic Evaluation
The preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, a structurally related compound, was undertaken for pharmacokinetic and pharmacodynamic evaluation, highlighting the importance of these compounds in drug development and assessment (Wang, Fawwaz, & Heertum, 1995).
5. Antimalarial Activity
Compounds containing the piperazin-1-yl-quinoline structure have been investigated for their activity against malaria, showcasing their potential as antimalarial agents (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).
6. Antimicrobial Activity
Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, related to the compound , have shown potential antimicrobial activity, underlining the compound's relevance in developing new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).
Safety and Hazards
特性
IUPAC Name |
6-bromo-2-methyl-4-piperazin-1-ylquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3.ClH/c1-10-8-14(18-6-4-16-5-7-18)12-9-11(15)2-3-13(12)17-10;/h2-3,8-9,16H,4-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDECCUBVQULTGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)N3CCNCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

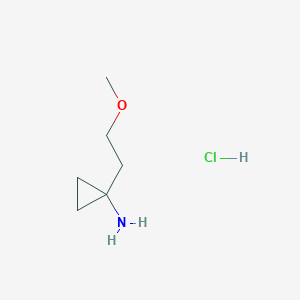
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)
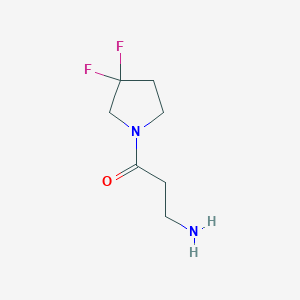

![3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1382675.png)
![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382676.png)
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382678.png)

![Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B1382680.png)
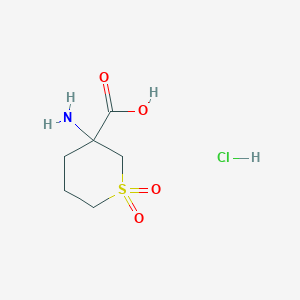
![{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride](/img/structure/B1382682.png)
